molecular formula C7H9BrN2OS B1371977 4-(5-Bromothiazol-2-YL)morpholine CAS No. 933728-73-5

4-(5-Bromothiazol-2-YL)morpholine

Cat. No. B1371977
CAS RN: 933728-73-5
M. Wt: 249.13 g/mol
InChI Key: UJOKEKHNLUXDEY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 4-(5-Bromothiazol-2-YL)morpholine is C7H9BrN2OS . The compound has a molecular weight of 249.13 g/mol . The InChI code for this compound is 1S/C7H9BrN2OS/c8-6-5-9-7(12-6)10-1-3-11-4-2-10/h5H,1-4H2 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 249.13 g/mol . It has a topological polar surface area of 53.6 Ų . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 247.96190 g/mol . The compound is solid at room temperature .

Scientific Research Applications

Synthesis and Biological Applications

  • Glucosidase Inhibition and Antioxidant Activity : Benzimidazoles containing a morpholine skeleton, similar to 4-(5-Bromothiazol-2-YL)morpholine, were synthesized and found to act as glucosidase inhibitors with antioxidant activities. These compounds exhibited significant scavenging activity in various in vitro antioxidant assays (Özil, Baltaş, & Parlak, 2018).

Chemical Reactions and Synthesis

  • Reaction with Hydrazine Hydrate : Research indicates that derivatives of morpholine, like 4-(5-Bromothiazol-2-YL)morpholine, can react with hydrazine hydrate to form different compounds. This reaction highlights the versatility of morpholine derivatives in chemical synthesis (Чумаченко, Шаблыкин, & Броварец, 2014).

Pharmaceutical and Therapeutic Potential

  • Inhibitors of Phosphoinositide 3-Kinase : Compounds like 4-(1,3-Thiazol-2-yl)morpholine derivatives have been identified as potent inhibitors of phosphoinositide 3-kinase, demonstrating their potential in therapeutic applications, particularly in oncology (Alexander et al., 2008).

Antimicrobial Applications

  • Antimicrobial and Antifungal Effects : Morpholine-containing derivatives, related to 4-(5-Bromothiazol-2-YL)morpholine, have shown promising antibacterial and antifungal effects. This suggests potential applications in addressing microbial infections (Yeromina et al., 2019).

Safety and Hazards

The compound is labeled with the signal word “Danger” and has the hazard statement H301 . Precautionary statements include P301+P310 . It is recommended to avoid breathing mist, gas or vapours, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

4-(5-bromo-1,3-thiazol-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2OS/c8-6-5-9-7(12-6)10-1-3-11-4-2-10/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJOKEKHNLUXDEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60671679
Record name 4-(5-Bromo-1,3-thiazol-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

933728-73-5
Record name 4-(5-Bromo-1,3-thiazol-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,5-Dibromo-1,3-thiazole (500 mg) was mixed with morpholine (2 ml), followed by stirring at 60° C. for 5 hours. Water was added to the reaction mixture, followed by stirring for 1 hour, and the resulting insoluble matter was collected by filtration, followed by washing with water, to obtain 4-(5-bromo-1,3-thiazol-2-yl)morpholine (475 mg).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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